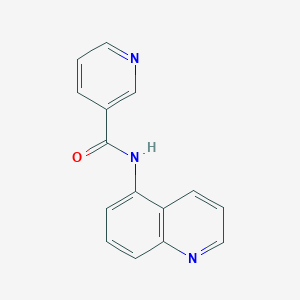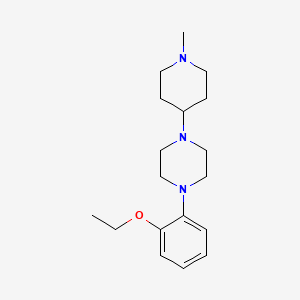
1-ethyl-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-(2-phenylethyl)piperazine, also known as EPEP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
1-ethyl-4-(2-phenylethyl)piperazine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in animal models. 1-ethyl-4-(2-phenylethyl)piperazine has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
作用機序
The exact mechanism of action of 1-ethyl-4-(2-phenylethyl)piperazine is not fully understood. It is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. 1-ethyl-4-(2-phenylethyl)piperazine may also interact with other receptors in the brain, such as the sigma-1 receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
1-ethyl-4-(2-phenylethyl)piperazine has been shown to increase extracellular levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-ethyl-4-(2-phenylethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of using 1-ethyl-4-(2-phenylethyl)piperazine in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects. This makes it an interesting subject for research. However, one limitation is that it is a psychoactive drug, which means that it may have potential side effects and safety concerns.
将来の方向性
There are several future directions for research on 1-ethyl-4-(2-phenylethyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety. Another area of interest is its potential as a cognitive enhancer. Additionally, research could be conducted on the safety and potential side effects of 1-ethyl-4-(2-phenylethyl)piperazine. Finally, research could be conducted on the potential use of 1-ethyl-4-(2-phenylethyl)piperazine as a treatment for drug addiction.
Conclusion
In conclusion, 1-ethyl-4-(2-phenylethyl)piperazine is a psychoactive drug that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, as well as potential cognitive enhancing and anti-addictive effects. Further research is needed to fully understand the mechanism of action, safety, and potential therapeutic applications of 1-ethyl-4-(2-phenylethyl)piperazine.
合成法
1-ethyl-4-(2-phenylethyl)piperazine can be synthesized using a two-step process. The first step involves the reaction of 1-benzylpiperazine with ethyl iodide in the presence of sodium hydride to produce 1-ethyl-4-benzylpiperazine. The second step involves the reduction of 1-ethyl-4-benzylpiperazine with lithium aluminum hydride to produce 1-ethyl-4-(2-phenylethyl)piperazine. The purity of the final product can be improved by recrystallization.
特性
IUPAC Name |
1-ethyl-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-15-10-12-16(13-11-15)9-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIJISWUEVMWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5771147.png)
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5771153.png)

![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)
![2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)



![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)


